N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Catalog No.
S2955125
CAS No.
852368-42-4
M.F
C26H24N2O2
M. Wt
396.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenet...

CAS Number

852368-42-4

Product Name

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

IUPAC Name

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

Molecular Formula

C26H24N2O2

Molecular Weight

396.49

InChI

InChI=1S/C26H24N2O2/c1-19-24(22-14-8-9-15-23(22)27-19)25(29)26(30)28(18-21-12-6-3-7-13-21)17-16-20-10-4-2-5-11-20/h2-15,27H,16-18H2,1H3

InChI Key

IMQFBGQCNMJRGG-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4

Solubility

not available

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a synthetic organic compound classified as an indole derivative. This compound features a complex structure that includes a benzyl group, a phenethylacetamide moiety, and a 2-methyl-1H-indole ring. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide primarily involves nucleophilic substitutions and condensation reactions typical of indole derivatives. The carbonyl group in the acetamide can participate in various reactions, such as:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: The compound can undergo condensation with other amines or alcohols, forming more complex structures.
  • Hydrolysis: In the presence of water and acid or base, the acetamide group may hydrolyze to yield corresponding carboxylic acids and amines.

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide has shown promise in various biological activities, particularly in pharmacological studies. Its structural components suggest potential interactions with biological targets such as:

  • Anticancer Activity: Compounds with indole structures often exhibit anticancer properties by interfering with cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties: Similar compounds have been studied for their ability to inhibit bacterial growth and may possess antimicrobial activity.
  • Neuroprotective Effects: Some indole derivatives are known for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The synthesis of N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves several steps:

  • Formation of Indole Derivative: The synthesis may start with the preparation of the 2-methylindole ring through cyclization reactions involving appropriate precursors.
  • Benzylation Reaction: The indole derivative is then subjected to a benzylation reaction using benzyl chloride or similar reagents to introduce the benzyl group.
  • Acetamide Formation: Finally, the phenethyl group is introduced via acylation or amidation reactions, resulting in the formation of the target compound.

These steps may require specific conditions such as temperature control, solvents, and catalysts to optimize yield and purity.

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide has potential applications in various fields:

  • Pharmaceutical Development: Given its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infections.
  • Research Tool: It can be utilized in laboratory studies to explore indole derivatives' mechanisms of action and their interactions with biological systems.
  • Chemical Intermediates: This compound can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide are crucial for understanding its mechanism of action at the molecular level. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes involved in disease pathways.
  • Cellular Uptake: Investigating how effectively the compound enters cells and its distribution within cellular compartments.
  • Synergistic Effects: Evaluating whether this compound exhibits enhanced effects when combined with other therapeutic agents.

Several compounds share structural similarities with N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, including:

Compound NameStructureKey Features
5-MethoxyindoleIndole derivativeExhibits neuroprotective properties
N-(4-Hydroxyphenyl)acetamideAcetamidePotential analgesic effects
1-BenzylindoleIndole derivativeKnown for anticancer activity

Uniqueness

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide stands out due to its unique combination of an indole structure with a phenethylacetamide moiety, potentially enhancing its bioactivity compared to simpler analogs. Its specific substitution pattern may contribute to distinct pharmacological profiles, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

5.2

Dates

Last modified: 08-17-2023

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